molecular formula C18H31NO5 B14395025 Diethyl 6-(1-aminoethylidene)-7-oxododecanedioate CAS No. 89991-40-2

Diethyl 6-(1-aminoethylidene)-7-oxododecanedioate

Cat. No.: B14395025
CAS No.: 89991-40-2
M. Wt: 341.4 g/mol
InChI Key: BAVPUQNXJFFMLF-UHFFFAOYSA-N
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Description

Diethyl 6-(1-aminoethylidene)-7-oxododecanedioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminoethylidene group and a dodecanedioate backbone. Its chemical properties make it a subject of interest for researchers exploring new synthetic pathways and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 6-(1-aminoethylidene)-7-oxododecanedioate typically involves multiple steps, starting with the preparation of the dodecanedioate backbone. One common method involves the esterification of dodecanedioic acid with ethanol to form diethyl dodecanedioate. This intermediate is then subjected to a series of reactions to introduce the aminoethylidene group.

    Esterification: Dodecanedioic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form diethyl dodecanedioate.

    Amination: The diethyl dodecanedioate is then reacted with an amine, such as ethylamine, under controlled conditions to introduce the aminoethylidene group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl 6-(1-aminoethylidene)-7-oxododecanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The aminoethylidene group can participate in nucleophilic substitution reactions, where nucleophiles replace the amino group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or alkoxides in polar solvents.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Diethyl 6-(1-aminoethylidene)-7-oxododecanedioate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 6-(1-aminoethylidene)-7-oxododecanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. Molecular docking studies have shown that it can bind to active sites of enzymes, affecting their activity and leading to various biological effects.

Comparison with Similar Compounds

Diethyl 6-(1-aminoethylidene)-7-oxododecanedioate can be compared with other similar compounds, such as:

    Diethyl 6-(1-aminoethylidene)-7-oxooctanedioate: Similar structure but with a shorter carbon chain.

    Diethyl 6-(1-aminoethylidene)-7-oxodecanedioate: Similar structure but with a different carbon chain length.

    Diethyl 6-(1-aminoethylidene)-7-oxoundecanedioate: Similar structure but with a different carbon chain length.

These comparisons highlight the uniqueness of this compound in terms of its specific carbon chain length and functional groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

89991-40-2

Molecular Formula

C18H31NO5

Molecular Weight

341.4 g/mol

IUPAC Name

diethyl 6-(1-aminoethylidene)-7-oxododecanedioate

InChI

InChI=1S/C18H31NO5/c1-4-23-17(21)12-8-6-10-15(14(3)19)16(20)11-7-9-13-18(22)24-5-2/h4-13,19H2,1-3H3

InChI Key

BAVPUQNXJFFMLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC(=C(C)N)C(=O)CCCCC(=O)OCC

Origin of Product

United States

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